![molecular formula C23H18O B12553115 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one CAS No. 143328-35-2](/img/structure/B12553115.png)
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one is an organic compound with a complex structure that includes a benzylphenyl group attached to a propynone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one typically involves the reaction of benzylphenyl compounds with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the benzylphenyl group attacks the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The benzylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated benzylphenyl derivatives.
Aplicaciones Científicas De Investigación
1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
1-Phenyl-2-propanone: A simpler analog with a similar core structure but lacking the benzylphenyl groups.
3-Phenylprop-2-yn-1-ol: Another related compound with an alcohol group instead of the ketone.
Uniqueness: 1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of multiple aromatic rings and an alkyne group makes it a versatile compound for various applications.
Propiedades
Número CAS |
143328-35-2 |
|---|---|
Fórmula molecular |
C23H18O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[3-[(3-benzylphenyl)methyl]phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C23H18O/c1-2-23(24)22-13-7-12-21(17-22)16-20-11-6-10-19(15-20)14-18-8-4-3-5-9-18/h1,3-13,15,17H,14,16H2 |
Clave InChI |
VWUUSZKBEYEJDC-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)C1=CC=CC(=C1)CC2=CC=CC(=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

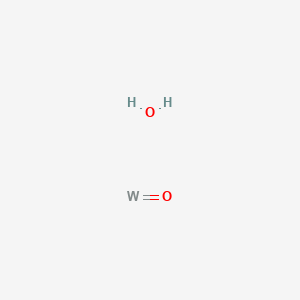
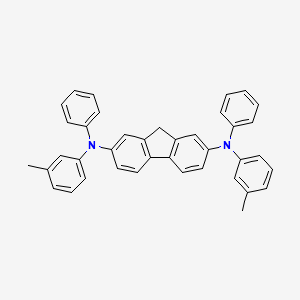

![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
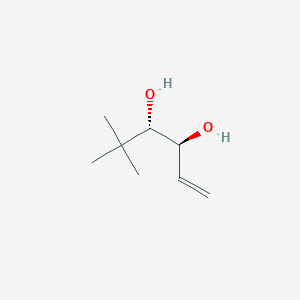
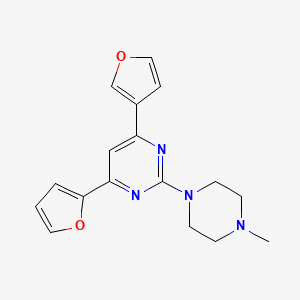

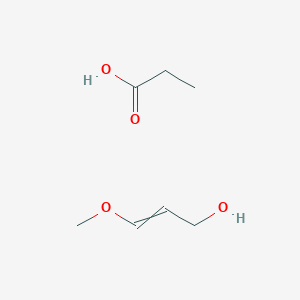
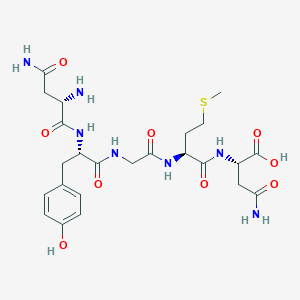
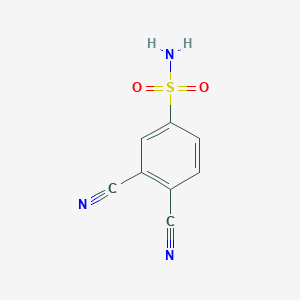
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
